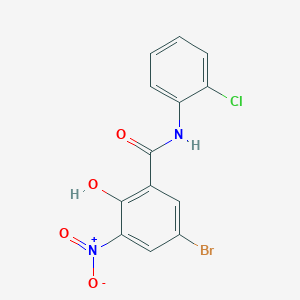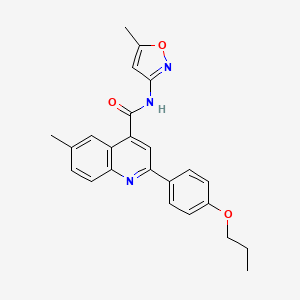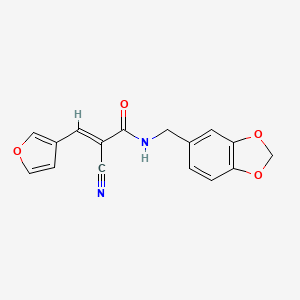![molecular formula C15H17ClN2O2S B4683214 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4683214.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea
Overview
Description
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea, also known as CGP 4832, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target protein kinases, which are enzymes that play a crucial role in cellular signaling pathways.
Mechanism of Action
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 4832 exerts its pharmacological effects by inhibiting the activity of protein kinases, which are enzymes that phosphorylate target proteins and regulate various cellular processes such as proliferation, differentiation, and apoptosis. The compound binds to the ATP-binding site of the kinase domain and prevents the transfer of phosphate groups to downstream targets, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
This compound 4832 has been shown to have several biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines in immune cells, and reduce the severity of autoimmune disorders in animal models. In addition, this compound 4832 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 4832 has several advantages for lab experiments, including its high selectivity and potency against protein kinases, its ability to inhibit multiple targets simultaneously, and its potential for use in combination therapy. However, the compound also has some limitations, including its relatively low solubility in water and its potential for off-target effects at higher concentrations.
Future Directions
There are several future directions for the research and development of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 4832. One potential application is in the treatment of hematological malignancies such as acute myeloid leukemia and myeloproliferative neoplasms, which are characterized by mutations in protein kinases such as JAK2 and FLT3. Another potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, which are characterized by dysregulated immune responses. In addition, future studies could focus on the optimization of the pharmacokinetic properties of this compound 4832 and the development of more potent and selective kinase inhibitors.
Scientific Research Applications
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 4832 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of several protein kinases such as JAK2, FLT3, and Aurora kinases, which are implicated in the pathogenesis of these diseases. In addition, this compound 4832 has been shown to have synergistic effects when used in combination with other drugs such as imatinib and sorafenib.
properties
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-9-4-5-12(20-3)11(8-9)18-15(19)17-10(2)13-6-7-14(16)21-13/h4-8,10H,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSOLDDLZBCYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC(C)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(acetylamino)phenyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4683133.png)

![N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4683140.png)

![4-(4-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4683153.png)
![4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4683166.png)
![N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-furamide](/img/structure/B4683171.png)
![ethyl [(2-pyridinylthio)acetyl]carbamate](/img/structure/B4683179.png)
![N-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4683180.png)
![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}-N'-phenylurea](/img/structure/B4683186.png)

![diethyl 5-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4683192.png)
![3-{[(5-benzyl-2-thienyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4683204.png)
![ethyl 4-cyano-3-methyl-5-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4683211.png)